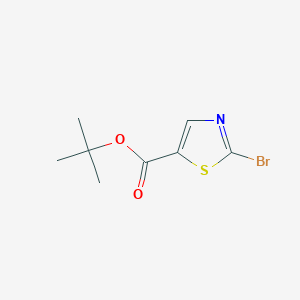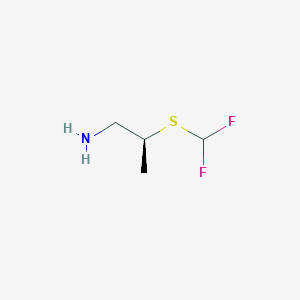![molecular formula C15H17NO4 B13470387 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a dihydroazete ring
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as AlCl3.
Common Reagents and Conditions: Common reagents include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trimethylsilyl iodide.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions highlights the compound’s role as a protecting group in organic synthesis.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid can be compared with other Boc-protected compounds such as:
- 1-[(Tert-butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid
- 3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl}
- 3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
These compounds share the Boc protecting group but differ in their core structures, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenyl-2H-azete-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
MYXPYPIAWKDEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
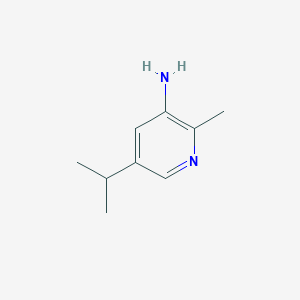
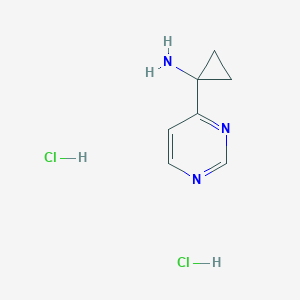
![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)

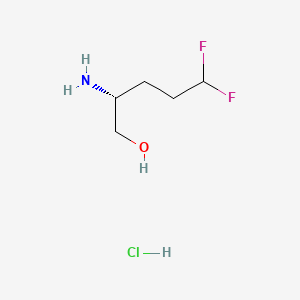
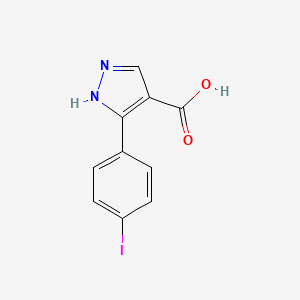
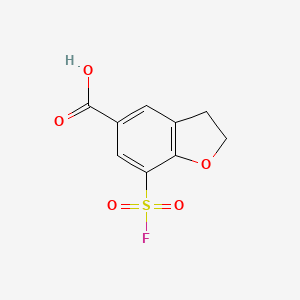
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
